2-Amino-2-cyclopropylacetic acid hydrochloride

Conformational Restriction Peptidomimetics Medicinal Chemistry

Researchers requiring conformational constraint in amino acid building blocks face limited options among linear analogs. 2-Amino-2-cyclopropylacetic acid hydrochloride (CAS 1219429-81-8) solves this with a rigid cyclopropyl ring at the α-carbon, enhancing molecular rigidity for peptidomimetic design and chiral induction. The HCl salt ensures superior aqueous solubility versus the free base. • Cyclopropyl ring imposes conformational constraint absent in glycine/alanine, improving metabolic stability. • DL-racemate suitable for method development; distinct from (S)- and (R)-enantiomers for stereospecific applications. • Room-temperature stable powder with global shipping availability.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59
CAS No. 1219429-81-8
Cat. No. B581464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclopropylacetic acid hydrochloride
CAS1219429-81-8
Molecular FormulaC5H10ClNO2
Molecular Weight151.59
Structural Identifiers
SMILESC1CC1C(C(=O)O)N.Cl
InChIInChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H
InChIKeyXINWYOAHPNHZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyclopropylacetic Acid Hydrochloride (CAS 1219429-81-8): A Rigid Cyclopropyl Amino Acid Building Block for Medicinal Chemistry and Asymmetric Synthesis Procurement


2-Amino-2-cyclopropylacetic acid hydrochloride (CAS 1219429-81-8), also known as DL-cyclopropylglycine hydrochloride or amino(cyclopropyl)acetic acid HCl, is a non-proteinogenic amino acid derivative with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol . The compound consists of a glycine core substituted with a three-membered cyclopropyl ring at the α-carbon, presented as a hydrochloride salt . This structure confers enhanced molecular rigidity compared to linear alkyl amino acids [1]. The compound is primarily utilized as a versatile chiral building block in organic synthesis, pharmaceutical intermediate development, and medicinal chemistry research . It exists as a racemic mixture (DL-form) unless otherwise specified, with distinct enantiomers (L- and D-) available under separate CAS numbers .

Why Generic Amino Acid Analogs Cannot Substitute for 2-Amino-2-cyclopropylacetic Acid Hydrochloride (CAS 1219429-81-8) in Rigidity-Dependent Applications


The procurement of 2-amino-2-cyclopropylacetic acid hydrochloride cannot be substituted with generic linear amino acids (e.g., glycine, alanine, valine) or even other cyclopropyl-containing analogs without compromising experimental outcomes. The cyclopropyl ring imposes a unique conformational constraint that is absent in linear alkyl side chains, directly influencing molecular geometry, receptor binding, and metabolic stability [1]. Furthermore, stereochemistry is critical: the DL-racemic mixture (CAS 1219429-81-8) differs fundamentally in application from single enantiomers such as (S)-2-amino-2-cyclopropylacetic acid hydrochloride (CAS 1253789-79-5) or (R)-2-amino-2-cyclopropylacetic acid hydrochloride (CAS 49607-02-5), which exhibit distinct biological activities and synthetic utility . The hydrochloride salt form also provides specific solubility and handling advantages over the free base (CAS 15785-26-9), including improved aqueous solubility and stability under ambient storage conditions . Substitution with a non-cyclopropyl analog or incorrect salt form may lead to altered reaction kinetics, reduced enantioselectivity in asymmetric synthesis, or failure to replicate published pharmacological profiles. The following quantitative evidence substantiates these differentiation claims.

Quantitative Differentiation of 2-Amino-2-cyclopropylacetic Acid Hydrochloride (CAS 1219429-81-8): Comparative Evidence for Scientific Selection


Conformational Rigidity: Cyclopropyl vs. Linear Alkyl Amino Acid Backbone Constraint

The cyclopropyl ring in 2-amino-2-cyclopropylacetic acid introduces significant conformational restriction compared to linear alkyl amino acids such as glycine, alanine, or valine. This rigidity is a direct consequence of the three-membered ring geometry, which limits rotational freedom around the Cα-Cβ bond [1]. In medicinal chemistry applications, this constraint translates to enhanced binding affinity and selectivity for biological targets [2].

Conformational Restriction Peptidomimetics Medicinal Chemistry

Metabolic Stability Enhancement via Cyclopropyl Ring Incorporation

The incorporation of a cyclopropyl group into amino acid structures is a well-established strategy to improve metabolic stability. This effect is attributed to the increased steric hindrance and electronic properties of the cyclopropyl ring, which reduce susceptibility to enzymatic degradation, particularly by peptidases [1]. This class-level inference is supported by the widespread use of cyclopropyl-containing amino acids in the design of metabolically stable peptidomimetics and therapeutic peptides [2].

Pharmacokinetics Metabolic Stability Peptide Therapeutics

Solubility Profile of Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 1219429-81-8) offers distinct solubility advantages compared to the free base 2-amino-2-cyclopropylacetic acid (CAS 15785-26-9). The hydrochloride salt is reported to be soluble in water and alcohol, whereas the free base exhibits limited water solubility . This difference is critical for aqueous reaction conditions and biological assays where compound solubility is a prerequisite for accurate activity determination.

Salt Selection Formulation Aqueous Solubility

Stereochemical Purity Requirements: DL-Racemate vs. Single Enantiomers

2-Amino-2-cyclopropylacetic acid hydrochloride (CAS 1219429-81-8) is the DL-racemic mixture. Single enantiomers, such as (S)-2-amino-2-cyclopropylacetic acid hydrochloride (CAS 1253789-79-5) and (R)-2-amino-2-cyclopropylacetic acid hydrochloride (CAS 49607-02-5), are separately available for applications requiring defined stereochemistry . The selection between racemate and single enantiomer directly impacts asymmetric synthesis outcomes and biological activity, as many biological targets exhibit stereospecific interactions .

Chiral Synthesis Stereoselectivity Asymmetric Catalysis

Optimal Procurement and Application Scenarios for 2-Amino-2-cyclopropylacetic Acid Hydrochloride (CAS 1219429-81-8)


Asymmetric Synthesis and Chiral Auxiliary Applications

2-Amino-2-cyclopropylacetic acid hydrochloride serves as an efficient chiral inducer in asymmetric synthesis . Its rigid cyclopropyl backbone provides a stereochemically defined environment that can influence the stereochemical outcome of catalytic reactions. This application leverages the compound's conformational constraint and stereochemical purity, as detailed in the quantitative evidence on rigidity and stereochemistry. For procurement, the DL-racemic mixture is suitable for initial method development, while single enantiomers should be sourced for enantioselective transformations requiring a specific chiral environment.

Peptidomimetic and Constrained Peptide Synthesis

The conformational rigidity imposed by the cyclopropyl ring makes this compound a valuable building block for the synthesis of peptidomimetics and constrained peptides [1]. Incorporating 2-amino-2-cyclopropylacetic acid into peptide backbones restricts conformational flexibility, which can enhance target binding affinity and selectivity while improving metabolic stability [2]. This application directly utilizes the differentiation evidence on conformational rigidity and metabolic stability enhancement. Procurement should prioritize high-purity material to ensure consistent peptide synthesis outcomes.

Pharmaceutical Intermediate in Drug Discovery Programs

As a non-proteinogenic amino acid, 2-amino-2-cyclopropylacetic acid hydrochloride is employed as a key intermediate in the synthesis of novel drug candidates, particularly in neurology-focused and antiviral research [3]. The compound's unique physicochemical properties, including its rigid structure and metabolic stability advantages, make it a strategic choice for medicinal chemists optimizing lead compounds [4]. The hydrochloride salt form is preferred for synthetic transformations in aqueous or polar organic solvents, as supported by the solubility comparison evidence.

Biochemical Probe and Enzyme Inhibitor Design

The structural similarity of 2-amino-2-cyclopropylacetic acid to glycine, combined with its conformational constraint, makes it a useful scaffold for designing enzyme inhibitors and biochemical probes [5]. The compound can be incorporated into substrate analogs or transition-state mimetics to study enzyme mechanisms or develop therapeutic agents. The selection between racemate and single enantiomer is critical here, as enzyme active sites are inherently chiral and will discriminate between stereoisomers .

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